Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)
Description
This compound is an ethyl ester derivative of hydrazinecarboxylic acid, featuring a substituted isoindole dione (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) and a phenylethylidene moiety.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25) |
InChI Key |
FDPLTUBPWFJHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl Hydrazinecarboxylate with Phthalimide Derivatives
A primary route involves the condensation of ethyl hydrazinecarboxylate with 2-(1-phenylethylidene)-1,3-dioxoisoindoline-2-yl derivatives. This method proceeds via nucleophilic attack of the hydrazine’s amine group on the electrophilic carbonyl carbon of the phthalimide.
Procedure :
- Step 1 : Prepare 2-(1-phenylethylidene)-1,3-dioxoisoindoline by reacting phthalic anhydride with acetophenone hydrazone in acetic acid at 80–90°C for 6 hours.
- Step 2 : React the isolated phthalimide intermediate with ethyl hydrazinecarboxylate in anhydrous acetonitrile under nitrogen. Quinolinium monofluorochromate(VI) (QFC) is added as a mild oxidant to facilitate imine formation.
- Step 3 : Heat the mixture at 60°C for 1 hour, followed by cooling and purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Cyclization of Hydrazinecarboxamide Intermediates
An alternative approach employs pre-formed hydrazinecarboxamides, which undergo intramolecular cyclization to generate the phthalimide ring.
Procedure :
- Step 1 : Synthesize N’-cyclopentyl-hydrazinecarboxylic acid tert-butyl ester via reaction of tert-butoxycarbonyl hydrazine with cyclopentyl isocyanate in dichloromethane.
- Step 2 : Deprotect the tert-butyl group using trifluoroacetic acid (TFA) to yield the free hydrazinecarboxamide.
- Step 3 : Treat with 1,3-dioxoisoindoline-2-carbonyl chloride in the presence of triethylamine (TEA) to form the final product.
- Reagents : TFA (2 equiv), TEA (3 equiv), dichloromethane (anhydrous).
- MS (ESI) : m/z 351.4 [M+H]$$^+$$.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- QFC Oxidation : Enhances imine bond formation without over-oxidizing the hydrazine moiety.
- Acid Scavengers : Use of molecular sieves (4Å) prevents hydrolysis of the phthalimide ring.
Analytical Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the ethylidene group and planar geometry of the phthalimide ring.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares a core hydrazinecarboxylic acid ethyl ester structure with analogs but differs in substituents:
Key Observations :
- Polarity : The isoindole dione group in the target compound likely increases hydrophilicity compared to thienylidene or indolylmethylene analogs.
- Reactivity: Ethyl esters in all compounds are susceptible to hydrolysis or transesterification, as seen in synthetic cannabinoid metabolism .
Research Findings and Data
Stability and Reactivity
Computational Properties (from )
| Parameter | Hydrazinecarboxylic acid, 2-(1H-indol-3-ylmethylene)-, ethyl ester |
|---|---|
| LogP | 1.62 |
| Topological PSA | 67.8 Ų |
| Hydrogen Bond Acceptors | 5 |
| Complexity | 385 |
Comparison : The target compound’s isoindole dione group may increase PSA and reduce LogP compared to indolylmethylene analogs.
Biological Activity
Hydrazinecarboxylic acid derivatives, particularly those featuring hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) , is a notable example. This article explores its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazinecarboxylic acid with an appropriate esterifying agent under controlled conditions. Common reagents include ethyl alcohol and various acid catalysts to enhance yield and efficiency. The reaction conditions are optimized for high purity and yield, often employing techniques such as distillation and crystallization for purification.
Biological Activity Overview
Hydrazone compounds have demonstrated a wide array of biological activities:
- Antimicrobial Activity : Hydrazone derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Certain hydrazone derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from hydrazines have been evaluated for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Research indicates that hydrazone compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various hydrazones revealed that the compound exhibited potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 9CI | Escherichia coli | 50 |
| 9CI | Staphylococcus aureus | 25 |
This data underscores the potential of hydrazone derivatives as effective antimicrobial agents .
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| HT-29 | 10 |
These findings suggest that hydrazone derivatives could serve as promising candidates for anticancer drug development .
The biological activity of hydrazone compounds is attributed to their ability to interact with specific molecular targets. They may modulate enzyme activity or interfere with cellular signaling pathways. For example, hydrazones can inhibit enzymes involved in cancer cell proliferation or inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated a series of hydrazones for their antibacterial properties. The results indicated that modifications to the hydrazone structure significantly influenced their antimicrobial activity, highlighting the importance of structural optimization in drug design .
- Cytotoxicity Assessment : In another study focusing on anticancer activity, researchers synthesized several hydrazone derivatives and tested them against different cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
